molecular formula C31H25NO2 B8508826 1,2,4,6-Tetraphenylpyridinium Acetate CAS No. 59836-77-0

1,2,4,6-Tetraphenylpyridinium Acetate

Cat. No. B8508826
Key on ui cas rn: 59836-77-0
M. Wt: 443.5 g/mol
InChI Key: ISPFUGKSXMYSMB-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Patent
US04150233

Procedure details

In a suitable container (erlenmeyer flasks are suitable but any other vessel which may be heated could serve as well) place 33.33 g of recrystallized 1,3,5-triphenyl-2-penten-1,5-dione and 9.31 g of purified aniline. To this mixture add 37.5 ml of glacial acetic acid and heat on a steam bath or other suitable heating source for two hours. At the end of the heating period add 650 ml of distilled, deionized water and then add 6 N NaOH slowly with extremely rapid stirring. Discontinue the addition when the pH, indicated by a glass electrode, reaches 7.0. Allow any precipitate to settle, collect the supernate by filtration and retain this filtrate. Allow the filtrate to stand for a day, and then filter with 2 g of activated carbon by gravity through a tight filter paper to produce a decolorized filtrate. After determination of the 1,2,4,6-tetraphenylpyridinium acetate concentration (vide infra) dilute the solution to the desired concentration with distilled, deionized water. The 1,2,4,6-tetraphenylpyridinium cation is characterized through its perchlorate and perrhenate salts by elemental analysis.
Name
1,3,5-triphenyl-2-penten-1,5-dione
Quantity
33.33 g
Type
reactant
Reaction Step One
Quantity
9.31 g
Type
reactant
Reaction Step Two
Quantity
37.5 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]1([C:7](=O)[CH:8]=[C:9]([C:19]2[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=2)[CH2:10][C:11]([C:13]2[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=2)=O)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[NH2:26][C:27]1[CH:32]=[CH:31][CH:30]=[CH:29][CH:28]=1.[C:33]([OH:36])(=[O:35])[CH3:34]>>[C:33]([O-:36])(=[O:35])[CH3:34].[C:27]1([N+:26]2[C:7]([C:1]3[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=3)=[CH:8][C:9]([C:19]3[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=3)=[CH:10][C:11]=2[C:13]2[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=2)[CH:32]=[CH:31][CH:30]=[CH:29][CH:28]=1 |f:3.4|

Inputs

Step One
Name
1,3,5-triphenyl-2-penten-1,5-dione
Quantity
33.33 g
Type
reactant
Smiles
C1(=CC=CC=C1)C(C=C(CC(=O)C1=CC=CC=C1)C1=CC=CC=C1)=O
Step Two
Name
Quantity
9.31 g
Type
reactant
Smiles
NC1=CC=CC=C1
Step Three
Name
Quantity
37.5 mL
Type
reactant
Smiles
C(C)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In a suitable container (erlenmeyer flasks are suitable
TEMPERATURE
Type
TEMPERATURE
Details
any other vessel which may be heated could
TEMPERATURE
Type
TEMPERATURE
Details
heat on a steam bath
ADDITION
Type
ADDITION
Details
At the end of the heating period add 650 ml
DISTILLATION
Type
DISTILLATION
Details
of distilled
ADDITION
Type
ADDITION
Details
deionized water and then add 6 N NaOH slowly with extremely rapid stirring
ADDITION
Type
ADDITION
Details
the addition when the pH
CUSTOM
Type
CUSTOM
Details
collect the supernate
FILTRATION
Type
FILTRATION
Details
by filtration
WAIT
Type
WAIT
Details
to stand for a day
FILTRATION
Type
FILTRATION
Details
filter with 2 g of activated carbon by gravity through a tight filter paper
CUSTOM
Type
CUSTOM
Details
to produce a decolorized filtrate
CONCENTRATION
Type
CONCENTRATION
Details
After determination of the 1,2,4,6-tetraphenylpyridinium acetate concentration (vide infra)
ADDITION
Type
ADDITION
Details
dilute the solution to the desired
CONCENTRATION
Type
CONCENTRATION
Details
concentration
DISTILLATION
Type
DISTILLATION
Details
with distilled

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
C(C)(=O)[O-].C1(=CC=CC=C1)[N+]1=C(C=C(C=C1C1=CC=CC=C1)C1=CC=CC=C1)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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